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Compound of Interest

Compound Name: 6-Amino-2-methoxynicotinic Acid

Cat. No.: B2689246

Abstract & Introduction

6-Amino-2-methoxynicotinic acid (CAS No. 1196156-84-9) is a highly functionalized
heterocyclic compound emerging as a strategic building block in medicinal chemistry. Its unique
architecture, featuring a pyridine core decorated with three distinct functional groups—an
amino group, a methoxy group, and a carboxylic acid—provides a versatile platform for
generating diverse chemical libraries with significant therapeutic potential. The pyridine ring
serves as a stable, low-molecular-weight scaffold, while the appended groups offer multiple
vectors for chemical modification, enabling fine-tuning of physicochemical properties and
biological activity.

The strategic placement of the 6-amino group is particularly noteworthy. It can act as a critical
hydrogen bond donor, mimicking the adenine hinge-binding motif required for the inhibition of
many protein kinases.[1][2] This makes the scaffold exceptionally valuable for developing
inhibitors targeting the ATP-binding site of kinases, a protein family deeply implicated in
oncology and inflammatory diseases.[3] This guide provides an in-depth analysis of the
scaffold's utility, detailed protocols for its chemical modification, and a strategic workflow for its
integration into drug discovery programs.

Physicochemical Properties & Handling

Proper handling and characterization are paramount for successful downstream applications.
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Property Value Source

2-Amino-6-methoxynicotinic
IUPAC Name

acid
CAS Number 1196156-84-9
Molecular Formula C7HsN20s3
Molecular Weight 168.15 g/mol
Appearance Off-white to light yellow solid Supplier Data

N Soluble in DMSO, methanol;
Solubility o o General Knowledge
limited solubility in water

Store at 2-8°C, protect from
Storage ] ] General Knowledge
light and moisture

Note: For research use only. Always consult the Safety Data Sheet (SDS) from your supplier
before handling.

Core Applications in Medicinal Chemistry

The true power of 6-Amino-2-methoxynicotinic acid lies in its adaptability as a molecular
scaffold for structure-activity relationship (SAR) studies.[4]

The Scaffold in Kinase Inhibitor Design

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a
hallmark of many diseases.[1][3] A common strategy for kinase inhibition involves targeting the
ATP-binding pocket. The 6-amino-pyridine motif is a privileged structure for this purpose, as the
amino group and the pyridine nitrogen can form key hydrogen bonds with the "hinge region" of
the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.
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Caption: General binding mode of a 6-aminopyridine scaffold in a kinase ATP pocket.

This interaction anchors the inhibitor, allowing other parts of the molecule to extend into more

variable regions of the ATP pocket, thereby conferring potency and selectivity. The

development of ROCK2 inhibitors from a 6-amino-2-piperazinylpyridine scaffold exemplifies this

successful strategy.[5]

Structure-Activity Relationship (SAR) Vector Analysis

The compound offers three primary vectors for chemical modification, allowing for a systematic

exploration of the chemical space around a biological target.[6][7]
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Caption: SAR vectors on the 6-Amino-2-methoxynicotinic acid scaffold.

e Vector 1 (Carboxylic Acid): This is the most common modification point. Conversion to
amides is a classic strategy to probe for new hydrogen bond interactions, improve cell
permeability, and modulate solubility. This can be achieved through standard peptide
coupling reagents.[8]

» Vector 2 (Amino Group): The 6-amino group, while crucial for hinge-binding, can be acylated
or alkylated. This strategy is useful if the target pocket has adjacent hydrophobic regions that
can be accessed.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b2689246?utm_src=pdf-body-img
https://www.benchchem.com/product/b2689246?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16229116/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2689246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Vector 3 (Pyridine Ring): The ring itself can be functionalized, typically after halogenation,
using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append larger aryl or
heteroaryl groups. This allows for significant exploration of larger pockets and can drastically
alter the compound's properties.

Synthetic Protocols & Methodologies

The following protocols provide robust, field-proven methods for modifying the 6-Amino-2-
methoxynicotinic acid scaffold.

Protocol 1: Standard Amide Coupling of the Carboxylic
Acid
This protocol details the formation of an amide bond using HATU, a common and efficient

coupling reagent. The procedure is adapted from established methods for similar nicotinic acid
derivatives.[9]

Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic
base (DIPEA) to form a highly reactive acyl-uronium intermediate, which is then readily
displaced by a primary or secondary amine to form the desired amide.

o Materials & Reagents:
o 6-Amino-2-methoxynicotinic acid (1.0 eq)
o Desired amine (primary or secondary, 1.2 eq)
o HATU (1.5 eq)
o N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
o Anhydrous Dimethylformamide (DMF)
o Ethyl Acetate (EtOAc), Saturated aq. NaHCOs, Brine

o Anhydrous MgSOa or Na2SOa

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b2689246?utm_src=pdf-body
https://www.benchchem.com/product/b2689246?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/6-aminonicotinic-acid.htm
https://www.benchchem.com/product/b2689246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2689246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Step-by-Step Procedure:

o To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 6-Amino-2-
methoxynicotinic acid (100 mg, 0.59 mmol).

o Dissolve the starting material in anhydrous DMF (3 mL).
o Add the desired amine (e.g., benzylamine, 76 mg, 0.71 mmol).

o Add DIPEA (0.31 mL, 1.77 mmol) to the mixture and stir for 5 minutes at room
temperature.

o In a single portion, add HATU (338 mg, 0.89 mmaol).

o Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or
LC-MS.

e Work-up & Purification:
o Once the reaction is complete, dilute the mixture with Ethyl Acetate (20 mL).

o Wash the organic layer sequentially with saturated aq. NaHCOs (2 x 15 mL) and brine (1 x
15 mL).

o Dry the organic layer over anhydrous MgSOQa, filter, and concentrate under reduced
pressure.

o Purify the crude residue by flash column chromatography on silica gel, typically using a
gradient of hexane/EtOAc or DCM/MeOH to afford the pure amide product.

o Validation:

o Characterization: Confirm structure and purity via *H NMR, 3C NMR, and High-Resolution
Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

o Expected Outcome: A clean conversion to the corresponding amide, with yields typically
ranging from 60-90% depending on the amine used.
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Protocol 2: Halogenation and Suzuki Cross-Coupling

This two-step protocol enables the elaboration of the pyridine core, a key strategy for
accessing novel chemical space. A similar approach is used in the synthesis of many complex
heterocyclic drugs.[10]

Principle: First, the pyridine ring is selectively brominated at the C5 position using N-
Bromosuccinimide (NBS). The resulting aryl bromide is then used as an electrophile in a
Palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid to form a new C-C
bond.

o Step A: Bromination at the C5-Position

o Dissolve 6-Amino-2-methoxynicotinic acid (1.0 eq) in a suitable solvent like acetonitrile
or DMF.

o Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
o Allow the reaction to warm to room temperature and stir for 12-24 hours.
o Monitor for the formation of the brominated product by LC-MS.

o Perform an aqueous work-up and purify by chromatography or recrystallization to isolate
5-bromo-6-amino-2-methoxynicotinic acid.

e Step B: Suzuki Cross-Coupling

o To a microwave vial, add the brominated intermediate from Step A (1.0 eq), the desired
aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq),
and a base (e.g., K2COs or Cs2COs3, 3.0 eq).

o Add a solvent mixture, typically 1,4-dioxane and water (4:1).
o Degas the mixture by bubbling N2 or Ar through it for 10-15 minutes.

o Seal the vial and heat in a microwave reactor at 100-140°C for 20-60 minutes.
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o After cooling, perform a standard aqueous work-up (e.g., dilute with EtOAc, wash with
water/brine).

o Dry, concentrate, and purify the product by flash chromatography.

o Validation:

o Characterization: Confirm the structures of both the intermediate and final product by NMR
and HRMS.

o Causality: The choice of catalyst, base, and solvent is critical for Suzuki reaction success.
Phosphine-based palladium catalysts are standard, and an inorganic base is required to
activate the boronic acid for transmetalation. The microwave irradiation accelerates the
reaction, significantly reducing reaction times.

Bioassay Workflow: From Synthesis to Biological
Data

Integrating synthetic chemistry with biological evaluation is the cornerstone of drug discovery. A
typical workflow for assessing novel compounds derived from our scaffold as potential kinase
inhibitors is outlined below.
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Caption: A typical workflow for synthesizing and evaluating new chemical entities.
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Biochemical Assay Example: In Vitro Kinase-Glo® Assay This luminescent assay, as used in
the evaluation of ROCK2 inhibitors[5], measures the amount of ATP remaining in solution
following a kinase reaction.

e Principle: Kinase activity consumes ATP. The Kinase-Glo® reagent is added to terminate the
reaction and measure the remaining ATP. The amount of light produced by the luciferase-
based reaction is inversely proportional to kinase activity.

o Brief Protocol:

o

In a 384-well plate, dispense the kinase, the peptide substrate, and ATP in buffer.

[e]

Add the synthesized inhibitor at various concentrations (typically a 10-point, 3-fold serial
dilution).

[e]

Incubate at room temperature to allow the kinase reaction to proceed.

o

Add Kinase-Glo® reagent to stop the reaction and initiate the luminescent signal.

[¢]

Measure luminescence on a plate reader.

Calculate % inhibition relative to DMSO controls and fit the data to a dose-response curve

[¢]

to determine the ICso value.

Conclusion

6-Amino-2-methoxynicotinic acid is more than a simple chemical intermediate; it is a
sophisticated scaffold engineered for modern drug discovery. Its inherent structural features
make it an ideal starting point for developing kinase inhibitors and other targeted therapeutics.
By leveraging the synthetic protocols and strategic workflows detailed in this guide, researchers
can efficiently generate and evaluate novel compound libraries, accelerating the path from
initial hit to clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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